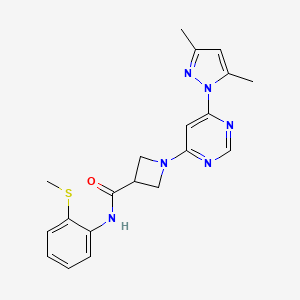
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6OS and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in a study comparing its efficacy with standard chemotherapeutics like Cisplatin, it showed promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 (Liver) | 5.35 |
| A549 (Lung) | 8.74 | |
| Cisplatin | HepG2 | 3.78 |
| A549 | 6.39 |
These results indicate that the compound has a lower IC50 value in liver and lung carcinoma cells compared to Cisplatin, suggesting a potential for development as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit such activities due to their ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential application in inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains. The results showed that it possessed notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related pyrazole compounds:
- Synthesis and Evaluation : A study focused on synthesizing various pyrazole derivatives using a one-pot method reported that compounds similar to the target molecule displayed significant cytotoxicity against cancer cell lines and low toxicity towards normal cells .
- Pharmacological Review : A comprehensive review on pyrazole derivatives indicated their diverse biological activities, including anticancer and anti-inflammatory effects, reinforcing the potential therapeutic applications of compounds like this compound .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-13-8-14(2)26(24-13)19-9-18(21-12-22-19)25-10-15(11-25)20(27)23-16-6-4-5-7-17(16)28-3/h4-9,12,15H,10-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVPSANBDGIDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














